molecular formula C8H14N6O3S3 B009646 Famotidine sulfamoyl propanamide CAS No. 106433-44-7

Famotidine sulfamoyl propanamide

Cat. No.: B009646
CAS No.: 106433-44-7
M. Wt: 338.4 g/mol
InChI Key: BPCROVNHEMFQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of famotidine sulfamoyl propanamide involves several steps, starting from the basic building blocks. One common synthetic route includes the reaction of 2-guanidinothiazole with 3-chloropropionyl chloride to form an intermediate, which is then reacted with sulfamide to yield the final product . The reaction conditions typically involve the use of solvents like methanol or glacial acetic acid and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. Techniques such as thin-layer chromatography and high-performance liquid chromatography are used for quality assessment .

Chemical Reactions Analysis

Types of Reactions

Famotidine sulfamoyl propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of this compound, which can have different pharmacological properties .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity and potency in inhibiting gastric acid secretion. It is about 20 to 50 times more potent than cimetidine and eight times more potent than ranitidine on a weight basis . Additionally, its ability to activate the vagus nerve inflammatory reflex sets it apart from other H2 receptor antagonists .

Properties

IUPAC Name

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N-sulfamoylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N6O3S3/c9-7(10)13-8-12-5(4-19-8)3-18-2-1-6(15)14-20(11,16)17/h4H,1-3H2,(H,14,15)(H2,11,16,17)(H4,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCROVNHEMFQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=O)NS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N6O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147600
Record name Famotidine sulfamoyl propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106433-44-7
Record name Famotidine sulfamoyl propanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106433447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Famotidine sulfamoyl propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAMOTIDINE SULFAMOYL PROPANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V359F2S9X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Famotidine sulfamoyl propanamide
Reactant of Route 2
Reactant of Route 2
Famotidine sulfamoyl propanamide
Reactant of Route 3
Reactant of Route 3
Famotidine sulfamoyl propanamide
Reactant of Route 4
Famotidine sulfamoyl propanamide
Reactant of Route 5
Reactant of Route 5
Famotidine sulfamoyl propanamide
Reactant of Route 6
Famotidine sulfamoyl propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.